3-Amino-4,5-dimethylhexanamide
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Overview
Description
3-Amino-4,5-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O. It contains a primary amide group and a primary amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dimethylhexanamide can be achieved through several methods. One common approach involves the reaction of 4,5-dimethylhexanoic acid with ammonia or an amine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-dimethylhexanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Amino-4,5-dimethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amine and amide groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4-dimethylhexanamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Amino-4,5-dimethylpentanamide: Shorter carbon chain, affecting its physical and chemical properties.
3-Amino-4,5-dimethylheptanamide: Longer carbon chain, influencing its solubility and reactivity .
Uniqueness
3-Amino-4,5-dimethylhexanamide is unique due to its specific substitution pattern, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it suitable for a wide range of applications, from organic synthesis to biological studies .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-amino-4,5-dimethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11) |
InChI Key |
MMIXVQHYQIWIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(CC(=O)N)N |
Origin of Product |
United States |
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